molecular formula C30H38O4 B1245089 Biatractylolide

Biatractylolide

Cat. No. B1245089
M. Wt: 462.6 g/mol
InChI Key: RBJDJJGMGHKQMI-IBROYFQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biatractylolide is a natural product found in Atractylodes macrocephala with data available.

Scientific Research Applications

Neuroprotective Properties

Biatractylolide has been identified as having neuroprotective effects. Studies have shown its ability to improve memory function in Alzheimer's disease (AD) models. In one study, biatractylolide improved memory in AD rats induced by AlCl_3 and reduced acetylcholinesterase (AChE) activity in the brain, suggesting a potential role in managing AD symptoms (Liu Yang, 2006). Another study found that biatractylolide modulated PI3K-Akt-GSK3β-dependent pathways, protecting against glutamate-induced cell damage in rat adrenal pheochromocytoma (PC12) and human bone marrow neuroblastoma (SH-SY5Y) cells (Li Zhu et al., 2017).

Memory Improvement

Biatractylolide has also shown efficacy in improving memory in different AD models. A study demonstrated its positive effect on memory and reduction of cholinesterase (CHE) activity in AD rats induced by Aβ1-40 (Yan Hua-zhong, 2009). Additionally, biatractylolide significantly improved behavioral performance in d-galactose-induced aging mice, decreasing reactive oxygen species (ROS) and AChE activity, while increasing the expression of memory-related proteins (Z. Ji et al., 2014).

Cardiovascular Effects

Biatractylolide has been studied for its effects on isolated guinea pig myocardium, showing the potential for negative inotropic and chronotropic actions (P. Han, 2000).

Chemical and Structural Analysis

Research has also focused on the chemical structure and synthesis of biatractylolide. Studies have elucidated its structure through various analytical techniques and explored biomimetic synthesis approaches (C. Rosquete et al., 2002; S. Bagal et al., 2004).

properties

Product Name

Biatractylolide

Molecular Formula

C30H38O4

Molecular Weight

462.6 g/mol

IUPAC Name

(4aR,8aS,9aR)-9a-[(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl]-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C30H38O4/c1-17-9-7-11-27(5)15-29(23(13-21(17)27)19(3)25(31)33-29)30-16-28(6)12-8-10-18(2)22(28)14-24(30)20(4)26(32)34-30/h21-22H,1-2,7-16H2,3-6H3/t21-,22+,27+,28-,29-,30+

InChI Key

RBJDJJGMGHKQMI-IBROYFQSSA-N

Isomeric SMILES

CC1=C2C[C@@H]3C(=C)CCC[C@]3(C[C@]2(OC1=O)[C@]45C[C@]6(CCCC(=C)[C@@H]6CC4=C(C(=O)O5)C)C)C

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)C45CC6(CCCC(=C)C6CC4=C(C(=O)O5)C)C)C

synonyms

biatractylolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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